VIP Antagonist

Overview

Description

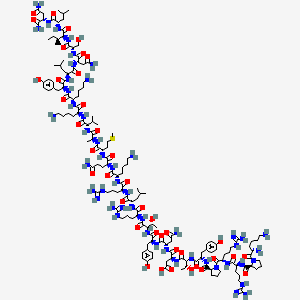

Vasoactive intestinal peptide (VIP) antagonists are compounds that inhibit the action of vasoactive intestinal peptide, a 28-amino acid neuropeptide with various physiological roles, including vasodilation, immune regulation, and neurotransmission . VIP antagonists are designed to block the interaction between VIP and its receptors, thereby modulating the physiological effects mediated by VIP .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VIP antagonists typically involves peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of VIP antagonists may involve large-scale SPPS or recombinant DNA technology to produce the peptide in microbial systems. The peptides are then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: VIP antagonists can undergo various chemical reactions, including:

Oxidation: VIP antagonists may be oxidized to form disulfide bonds, which can stabilize the peptide structure.

Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.

Substitution: Amino acid residues in VIP antagonists can be substituted with other residues to enhance stability or activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, activity, or altered conformation .

Scientific Research Applications

Cancer Immunotherapy

VIP antagonists have shown promise in enhancing anti-tumor immunity. Recent studies demonstrate that these antagonists can improve T cell activation and proliferation, which are critical for effective immune responses against tumors.

- Case Study: Acute Myeloid Leukemia (AML)

- A study developed novel VIP receptor antagonists (ANT308 and ANT195) that significantly enhanced T cell-dependent anti-leukemia responses in murine models. Mice treated with these antagonists exhibited a survival rate of 40%, compared to less than 5% with control treatments .

- The study highlighted that the effectiveness of these antagonists correlated with their binding affinity to human VIP receptors, indicating a direct relationship between receptor inhibition and immune response enhancement .

Neurobiology

VIP antagonists have been investigated for their effects on the central nervous system (CNS), where they may play a role in modulating neuronal survival and function.

- Case Study: Neuronal Survival

- A hybrid peptide antagonist was synthesized to study its effects on neuronal cultures. This antagonist displaced up to 90% of VIP binding and significantly reduced neuronal cell counts in spinal cord cultures, suggesting a competitive blockade of VIP-mediated neuroprotection .

- The antagonist demonstrated a Ki value of 45 pM at one binding site, indicating high potency in inhibiting VIP's effects on neuronal survival .

Pancreatic Cancer Models

In pancreatic ductal adenocarcinoma (PDAC), VIP receptor signaling has been implicated in tumor progression. Inhibition of this signaling pathway using VIP antagonists has shown to enhance anti-tumor immunity.

- Case Study: Combination Therapy

Data Summary

| Application Area | Antagonist Used | Model Type | Key Findings |

|---|---|---|---|

| Cancer Immunotherapy | ANT308, ANT195 | AML Murine Model | 40% survival rate; enhanced T cell activation |

| Neurobiology | Hybrid Peptide | Neuronal Cultures | Reduced neuronal survival; high binding affinity |

| Pancreatic Cancer | VIP-R Antagonist | PDAC Murine Model | Improved survival; tumor eradication observed |

Mechanism of Action

VIP antagonists exert their effects by binding to VIP receptors (VIPR1 and VIPR2) and blocking the interaction between VIP and its receptors . This inhibition prevents the downstream signaling pathways mediated by VIP, which include the activation of adenylate cyclase and the production of cyclic adenosine monophosphate (cAMP) . By blocking these pathways, VIP antagonists can modulate various physiological processes, such as immune responses and vasodilation .

Comparison with Similar Compounds

Pituitary adenylate cyclase-activating polypeptide (PACAP) antagonists: These compounds inhibit the action of PACAP, a neuropeptide similar to VIP.

Glucagon-like peptide (GLP) antagonists: These compounds inhibit the action of GLP, another member of the same peptide family as VIP.

Uniqueness: VIP antagonists are unique in their ability to specifically target VIP receptors and modulate the physiological effects mediated by VIP . Unlike PACAP and GLP antagonists, VIP antagonists have a distinct role in regulating immune responses and vasodilation .

Biological Activity

Vasoactive Intestinal Peptide (VIP) antagonists are compounds that inhibit the action of VIP, a neuropeptide involved in various physiological processes, including vasodilation, immune responses, and neurotransmission. This article delves into the biological activity of VIP antagonists, focusing on their mechanisms, effects on immune responses, and potential therapeutic applications.

Overview of VIP and Its Receptors

VIP exerts its effects through binding to two primary receptors: VPAC1 and VPAC2. These receptors are widely distributed in the central nervous system (CNS) and peripheral tissues, mediating diverse biological functions. In cancer biology, VIP has been implicated in tumor progression by promoting immune evasion mechanisms.

VIP antagonists work by blocking the binding of VIP to its receptors, thereby inhibiting downstream signaling pathways that promote tumor growth and immune suppression. For instance, studies have shown that VIP antagonists can enhance T-cell activation and proliferation, leading to improved anti-tumor immunity.

Key Findings from Recent Research

- T-cell Activation : A study demonstrated that the VIP antagonist ANT308 significantly increased CD69 expression on both CD4+ and CD8+ T cells at concentrations as low as 0.3-0.4 µM. This indicates a potent enhancement of T-cell activation compared to other antagonists like VIPhyb, which had a much higher EC50 value .

- Anti-leukemic Activity : Research on murine models of acute myeloid leukemia (AML) showed that treatment with VIP antagonists like ANT308 resulted in a marked increase in anti-leukemic responses. The study found that these antagonists could enhance the T-cell-dependent immune response against leukemia cells by inhibiting VIP signaling .

- Combination Therapies : In pancreatic ductal adenocarcinoma (PDAC) models, combining VIP antagonists with anti-PD-1 therapy resulted in synergistic effects, leading to decreased tumor burden and improved survival rates in treated mice. This combination therapy also reduced T-cell exhaustion markers, indicating a restoration of immune function .

Case Study 1: Acute Myeloid Leukemia

In a preclinical study involving AML patients, the this compound VIPhyb was shown to enhance T-cell activation significantly. The study reported that patients with higher levels of VIP exhibited poorer clinical responses to treatment, suggesting that targeting VIP signaling could serve as a therapeutic strategy in AML management .

Case Study 2: Pancreatic Cancer

Another study explored the effects of VIP antagonism in PDAC models. Mice treated with ANT308 showed reduced tumor growth rates and improved survival compared to controls. Notably, the combination of ANT308 with immunotherapy led to complete tumor regression in some cases .

Comparative Table of VIP Antagonists

| Antagonist | EC50 (µM) | Key Effects | Notes |

|---|---|---|---|

| VIPhyb | 5 | Moderate T-cell activation | Lower potency; limited clinical efficacy |

| ANT308 | 0.3-0.4 | Significant increase in T-cell activation | Most promising for further studies |

| ANT195 | 1 | Potent T-cell activation but cytotoxic at higher doses | Requires careful dosing |

Q & A

Q. What experimental methodologies are recommended for validating VIP antagonist specificity across VIPAC receptor subtypes?

Basic Research Focus

To confirm subtype selectivity, employ competitive binding assays using radiolabeled VIP (e.g., ¹²⁵I-VIP) on cell lines expressing VPAC1 (e.g., NCI-H838) or VPAC2, comparing IC₅₀ values between native VIP and antagonists like VIPhyb or [4Cl-D-Phe⁶,Leu¹⁷]VIP . Pair this with cAMP inhibition assays to verify functional antagonism, as VIP increases cAMP 5-fold in VPAC1-expressing cells, which antagonists should suppress dose-dependently .

Q. How can researchers address contradictory findings in VPAC1/VPAC2 expression profiles across murine models?

Advanced Research Focus

Discrepancies in VPAC1/2 expression (e.g., BALB/c vs. C57BL/6 strains) require multi-model validation:

- Use quantitative RT-PCR with strain-specific primers to quantify mRNA levels in thymocyte subsets .

- Validate receptor localization via AlphaFold-predicted structural models (e.g., VPAC1 PDB ID: 8e3z) and cross-reference with immunohistochemistry .

- Apply conditional knockout models to isolate microenvironmental vs. genetic influences on receptor dynamics .

Q. What statistical frameworks are optimal for analyzing non-linear this compound effects on physiological parameters?

Methodological Guidance

For non-normal data (e.g., ATP release assays, survival curves):

- Use non-parametric tests (Mann-Whitney Rank Sum) with Bonferroni correction for multiple comparisons .

- For longitudinal in vivo studies (e.g., tumor xenograft inhibition), apply Kaplan-Meier survival analysis with log-rank tests and Cox proportional hazards models .

- For receptor binding kinetics, employ mixed-effects models to account for inter-assay variability .

Q. How to design dose-response studies for VIP antagonists in neuroendocrine systems?

Advanced Experimental Design

- Use ex vivo electrophysiology (e.g., GnRH neuron firing assays) with incremental antagonist doses (e.g., VIP(6–28) at 50–200 nM) to quantify excitatory/inhibitory thresholds .

- Pair with calcium imaging to map antagonist-induced changes in intracellular signaling cascades .

- Validate receptor specificity using VPAC1/2 double-knockout tissues to isolate off-target effects .

Q. What in vitro models best recapitulate this compound efficacy in cancer pathophysiology?

Basic to Advanced Models

- Colony formation assays: Treat NSCLC lines (e.g., NCI-H838) with VIPhyb (1 µM) to assess 50% inhibition of VIP-stimulated proliferation .

- Receptor-mediated xenografts: Use nude mice injected with NSCLC cells and daily VIPhyb (10 µg s.c.), monitoring tumor volume reduction via OMNICON tumor analyzers .

- Northern blot/radioimmunoassays: Confirm endogenous VIP mRNA and peptide levels to establish autocrine signaling relevance .

Q. How to reconcile this compound effects on immune modulation vs. direct tumor suppression?

Data Contradiction Analysis

- Immune profiling: Compare lymphocyte counts in VIPhyb-treated vs. untreated mice using flow cytometry (CD4+/CD8+ ratios) to rule out immune-mediated antitumor effects .

- Transcriptomic analysis: Perform RNA-seq on antagonist-treated tumors to identify differentially expressed genes (e.g., cAMP/PKA vs. immune checkpoint pathways) .

- Conditioned media experiments: Isolate VIP from NSCLC secretome to test if antagonist efficacy depends on paracrine signaling .

Q. What structural modifications enhance this compound stability without compromising receptor affinity?

Drug Design Strategy

- N-terminal acetylation: Reduces proteolytic degradation (e.g., [Ac-His¹]-VIP derivatives) while maintaining VPAC1 binding .

- D-amino acid substitution: Replace Phe⁶ with D-Phe⁶ in [4Cl-D-Phe⁶,Leu¹⁷]VIP to improve metabolic stability and IC₅₀ (0.7 µM vs. 1 µM for VIPhyb) .

- Hybrid peptides: Fuse GRF fragments (e.g., (1-7)-GRF) with VIP sequences to create dual-function antagonists .

Properties

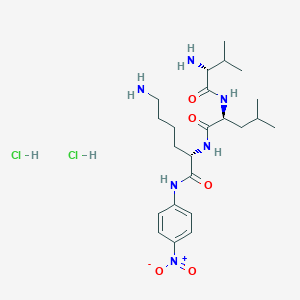

IUPAC Name |

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYWUGLFWCEKAN-LPTVATHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C154H257N49O40S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3467.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125093-93-8 | |

| Record name | (Vip-neurotensin) hybrid antagonist | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125093938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.